N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)23(20(3)16-18)28-22(31)17-32-25-24(26-9-10-27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMAHUOBUQYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of 2-chloropyrazine with 4-phenylpiperazine under basic conditions to form 3-(4-phenylpiperazin-1-yl)pyrazine.
Thioacetamide linkage formation: The intermediate is then reacted with mesityl chloride and thioacetamide in the presence of a base to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the thioacetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
The following table highlights key structural differences between the target compound and similar analogs:
Key Observations
a) Impact of Thioether vs. Oxygen Linkers
- The thioether group in the target compound and triazole/oxadiazole analogs may enhance lipophilicity and resistance to enzymatic hydrolysis compared to oxygen-linked analogs like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide . This could improve membrane permeability and bioavailability.
b) Role of Heterocyclic Cores
- The pyrazine core in the target compound and ’s analog facilitates π-π stacking and hydrogen bonding, critical for receptor interactions.
- Thienopyrimidine () systems are associated with kinase inhibition, suggesting divergent therapeutic applications compared to pyrazine-based compounds.
c) Substituent Effects
- The mesityl group in the target compound and provides steric bulk, which may hinder binding to off-target receptors or improve selectivity.
Biological Activity
N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound that has drawn attention in pharmacological research due to its potential biological activities. The structure of this compound includes a mesityl group, a pyrazine moiety, and a thioacetamide linkage, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
This compound features several functional groups that may interact with biological targets, including:
- Mesityl group : Enhances lipophilicity.
- Pyrazine ring : Known for its role in various biological activities.
- Thioacetamide linkage : May participate in nucleophilic interactions.
Antidepressant and Anxiolytic Properties
Research indicates that compounds containing piperazine derivatives often exhibit significant activity at serotonin receptors. The presence of the 4-phenylpiperazine moiety in this compound suggests potential antidepressant and anxiolytic effects. Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders .
Anticancer Activity
The pyrazine component of the compound has been associated with anticancer properties. A study highlighted that similar pyrazine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess such activities . The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes:
- Serotonin Receptors : The piperazine moiety likely interacts with 5HT receptors, modulating neurotransmitter release.
- Enzyme Inhibition : The thioacetamide group may inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer effects.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to N-mesityl show significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests potential applications in cognitive enhancement or neuroprotection.
Comparative Analysis
A comparative analysis with other known compounds reveals the unique profile of N-mesityl:
Q & A
Q. How can researchers optimize the synthesis of N-mesityl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should follow a statistical design of experiments (DoE) approach to minimize trial-and-error efforts. For example, use factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, narrowing optimal conditions . Characterization via NMR, IR, and mass spectrometry ensures structural fidelity, as demonstrated in analogous acetamide syntheses .
Q. What safety protocols are critical for handling thioacetamide derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (pyrazine and mesityl groups) and piperazine N-CH2 signals. Compare shifts to analogous compounds (e.g., 2-phenoxyacetamide derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C28H30N6OS) with <2 ppm error .
- FT-IR : Identify thioamide (C=S stretch ~600–700 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of the thioacetamide formation step?
- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to model the nucleophilic substitution at the pyrazine sulfur atom. Transition state analysis (e.g., using Gaussian 16) can identify rate-limiting steps, while solvent effects are modeled via COSMO-RS . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
Q. What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review literature on phenylpiperazine-thioacetamide hybrids to identify trends in bioactivity (e.g., antimicrobial vs. antipsychotic activity) .
- Dose-Response Studies : Use Hill slope analysis to distinguish nonspecific cytotoxicity from target-specific effects. For example, discrepancies in IC50 values may arise from assay conditions (e.g., serum protein binding) .
Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life (t1/2) and intrinsic clearance .
- Plasma Protein Binding (PPB) : Employ equilibrium dialysis to quantify unbound fraction (fu), critical for dose adjustment .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorogenic probes to assess drug-drug interaction risks .
Q. What experimental approaches validate the compound’s binding affinity to serotonin/dopamine receptors?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]ketanserin (5-HT2A) and [³H]spiperone (D2) to calculate Ki values. Include positive controls (e.g., clozapine) to benchmark potency .
- Molecular Docking : Perform AutoDock Vina simulations with receptor crystal structures (PDB: 6CM4 for D2, 6WGT for 5-HT2A) to map binding interactions (e.g., hydrogen bonds with piperazine nitrogen) .
Data-Driven Analysis and Challenges
Q. How should researchers address discrepancies in thermal stability data during DSC/TGA analysis?
- Methodological Answer :
- Controlled Atmosphere : Run differential scanning calorimetry (DSC) under nitrogen to prevent oxidative decomposition artifacts.
- Reproducibility Checks : Perform triplicate runs; deviations >5% suggest impurities or polymorphic transitions .
- Cross-Validation : Compare with powder XRD to correlate thermal events with crystallinity changes .
Q. What methodologies assess the environmental impact of this compound’s aquatic toxicity?
- Methodological Answer : Follow OECD Guidelines 202 (Daphnia magna acute toxicity) and 201 (algae growth inhibition). Use LC50/EC50 values to classify hazards (H400/H410). Include positive controls (e.g., CuSO4) and account for hydrolysis products .
Tables for Key Data
Key Challenges in Advanced Research
- Reaction Scalability : Transitioning from milligram to gram-scale synthesis requires addressing exothermicity and mixing efficiency (use flow chemistry for improved control) .
- Metabolite Identification : Use HRMS/MS with predictive software (e.g., Meteor Nexus) to characterize Phase I/II metabolites in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
